7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its synthetic accessibility and functional diversity .
Chemical Reactions Analysis
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), which significantly influence the compound’s absorption and emission behaviors . The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the design of compounds with tailored properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been explored for its potential as an antitumor scaffold due to its significant enzymatic inhibitory activity . In material science, its photophysical properties make it a valuable component in the development of fluorescent probes and organic light-emitting devices . Additionally, its structural versatility allows for its use in various synthetic transformations, further expanding its applications in chemistry and biology .
Mechanism of Action
The mechanism of action of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are influenced by the presence of electron-donating and electron-withdrawing groups, which affect its absorption and emission behaviors . In medicinal applications, its enzymatic inhibitory activity is a key factor in its antitumor potential .
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of photophysical properties and enzymatic inhibitory activity . Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with various substituents that influence their chemical and biological properties .
Properties
IUPAC Name |
7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7/c1-16-5-7-20(8-6-16)21-15-25-31-22(14-19(4)26-23(21)31)29-9-11-30(12-10-29)24-27-17(2)13-18(3)28-24/h5-8,13-15H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHASLFXJYFNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)C5=NC(=CC(=N5)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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